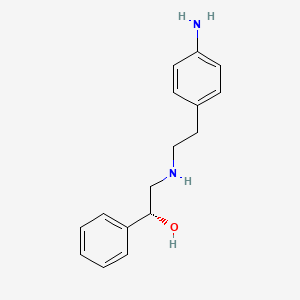

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol

Descripción general

Descripción

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O and its molecular weight is 256.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Trastornos Metabólicos

Se ha explorado la utilidad de la mirabegrona para los trastornos metabólicos . Es un agonista selectivo del receptor β3-adrenérgico, que ha ganado atención como un agente potencial para la activación del tejido adiposo marrón (BAT) y la regulación metabólica . El BAT ha surgido como un objetivo terapéutico potencial para los trastornos metabólicos debido a sus propiedades termogénicas y antiobesidad .

Tratamiento de la Obesidad

Se ha descubierto que la mirabegrona es eficaz como activador del tejido adiposo marrón, estimulador de las células "beige" y controlador de la homeostasis metabólica en estudios en animales y humanos . Aunque hasta el momento no se ha demostrado una pérdida de peso significativa en pacientes obesos después del tratamiento con mirabegrona, se cree que dosis más pequeñas de mirabegrona, tomadas durante un período más largo, podrían estimular el tejido adiposo marrón y "beige", lo que llevaría a la pérdida de peso .

Manejo de la Diabetes

Los efectos de la mirabegrona pueden conducir a reducciones en los niveles de glucosa en sangre en pacientes obesos/con sobrepeso y diabéticos . La activación del BAT por la mirabegrona podría representar un enfoque novedoso para el tratamiento de la diabetes .

Síndrome de Vejiga Hiperactiva

La mirabegrona se utiliza clínicamente para el síndrome de vejiga hiperactiva . Se ha descubierto que es eficaz para controlar los síntomas de esta afección .

Hiperactividad del Detrusor Neurogénico

La mirabegrona sola o en combinación con anticolinérgicos es una opción de tratamiento preferible antes de la aplicación de la inyección de onabotulinumtoxin-A intradetrusor para pacientes con una respuesta inadecuada a la terapia anticolinérgica

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, ®-2-((4-Aminophenethyl)amino)-1-phenylethanol interacts with various enzymes, proteins, and other biomolecules. For instance, it is rapidly taken up by the tissues of rats following parenteral administration . The highest concentrations of the drug were found in the lungs, kidneys, and brain .

Cellular Effects

®-2-((4-Aminophenethyl)amino)-1-phenylethanol influences cell function in various ways. For example, concentrations of this compound in rat brain bear a linear relationship to the degree of analgesia , indicating its significant impact on cellular processes in the nervous system.

Molecular Mechanism

At the molecular level, ®-2-((4-Aminophenethyl)amino)-1-phenylethanol exerts its effects through several mechanisms. One of the major pathways involves acetylation of the aromatic amino group in the compound, which is a major pathway in rats and guinea pigs .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of ®-2-((4-Aminophenethyl)amino)-1-phenylethanol can change. For instance, it is acetylated in the rat and guinea pig, probably in the liver, possibly also in the lungs, to produce another analgesic, acetyl anileridine .

Metabolic Pathways

®-2-((4-Aminophenethyl)amino)-1-phenylethanol is involved in several metabolic pathways. The metabolism of this compound resembles that of meperidine in that the major pathways involve saponification and destruction of the isonipecotic acid moiety .

Actividad Biológica

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol, also known as a mirabegron intermediate, is an organic compound with significant biological activity. This compound is primarily recognized for its role in the synthesis of mirabegron, a medication used to treat overactive bladder conditions. The compound has garnered attention due to its interactions with adrenergic receptors and its potential implications in pharmacotherapy.

- Molecular Formula : CHNO

- Molecular Weight : 256.34 g/mol

- CAS Number : 391901-45-4

- Appearance : Off-white to light beige solid

- Melting Point : 97-100°C

- Solubility : Slightly soluble in chloroform and methanol, sparingly soluble in DMSO

This compound acts primarily as a selective β-adrenergic receptor agonist. This mechanism is crucial in promoting bladder relaxation and enhancing urinary storage capacity. The compound's structural similarity to other adrenergic agents allows it to effectively bind to and activate these receptors, leading to its therapeutic effects.

Biological Activity Overview

Case Studies and Experimental Data

-

Kinetic Analysis :

A study conducted on the hydrolysis of mirabegron indicated that this compound is a substrate for butyrylcholinesterase (BChE). This finding highlights the compound's metabolic pathways and its interaction with BChE, which can influence the pharmacokinetics of mirabegron . -

In Vitro Studies :

In vitro assays demonstrated that this compound exhibits significant selectivity towards β-adrenergic receptors compared to other adrenergic subtypes. This selectivity is pivotal for minimizing side effects commonly associated with non-selective adrenergic agonists . -

Pharmacological Implications :

The compound has been identified as an impurity in mirabegron formulations, raising concerns about its potential pharmacological effects when present in therapeutic doses. Research into its inhibitory effects on metabolic enzymes has suggested that it may alter the metabolism of other drugs, necessitating careful monitoring during co-administration .

Propiedades

IUPAC Name |

(1R)-2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12,17H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAHDMSPHZSMQN-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391901-45-4 | |

| Record name | 2-((4-Aminophenethyl)amino)-1-phenylethanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391901454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-2-{[2-(4-Aminophenyl)ethyl]amino}-1-phenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((4-AMINOPHENETHYL)AMINO)-1-PHENYLETHANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16J30IOW0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.